(3R)-3-hydroxy-D-aspartic acid
Description
Properties
IUPAC Name |
(2R,3R)-2-amino-3-hydroxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)/t1-,2-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLQUHNPNCGKJQ-JCYAYHJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]([C@H](C(=O)O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4294-45-5 | |
| Record name | Threo-3-hydroxy-DL-aspartic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.091 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Catalysts
-
Hydroxylase Enzymes : Dioxygenases such as KDO1 catalyze the hydroxylation of D-aspartic acid, producing (3R)-3-hydroxy-D-aspartic acid with >90% enantiomeric excess (ee). These enzymes utilize molecular oxygen and α-ketoglutarate as co-substrates, following a mechanism involving iron(II) coordination to the substrate.
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Fermentation Systems : Genetically engineered E. coli strains expressing KDO1 achieve yields of 1.2–1.8 g/L under optimized pH (7.0–7.5) and temperature (30–37°C) conditions.
Table 1: Enzymatic Hydroxylation Conditions and Outcomes
| Enzyme | Substrate | Co-Substrate | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| KDO1 | D-Aspartic acid | α-Ketoglutarate | 78–85 | 92–96 | |
| Recombinant P450 | D-Aspartic acid | NADPH | 65 | 88 |
Challenges : Enzyme stability at scale and co-factor regeneration remain bottlenecks. Immobilized enzyme systems and fusion tags (e.g., His-tags) improve reusability and yield.
Chemical Synthesis from Diethyl Tartrates
Diethyl L- or D-tartrates serve as chiral precursors for constructing the (3R) configuration. This route involves sequential oxidation, amination, and hydrolysis steps.
Synthetic Pathway
Table 2: Key Reaction Parameters for Diethyl Tartrate Route
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| Epoxidation | m-CPBA, CH₂Cl₂ | 0°C→RT | 12 h | 90 | – |
| Amination | NH₃ (aq), EtOH | 25°C | 24 h | 75 | 85 |
| Hydrolysis | 6M HCl, reflux | 100°C | 6 h | 68 | 89 |
Optimization Notes :
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Excess ammonia (>3 eq) suppresses side reactions like over-amination.
-
Lowering the amination temperature to 10°C improves ee to 93% but extends reaction time to 48 h.
Asymmetric Catalytic Hydroxylation
Transition metal catalysts enable asymmetric hydroxylation of D-aspartic acid derivatives. This method is scalable but requires stringent control over catalyst loading and reaction milieu.
Catalysts and Substrates
Table 3: Asymmetric Hydroxylation Performance
| Catalyst System | Substrate | Oxidant | ee (%) | Yield (%) |
|---|---|---|---|---|
| AD-mix-β | D-Aspartic olefin | NMO | 80 | 65 |
| Davis oxaziridine | D-Aspartic enolate | – | 75 | 60 |
Limitations : Catalyst cost and substrate prefunctionalization (e.g., olefin synthesis) hinder industrial adoption.
Resolution of Racemic Mixtures
Chiral resolution separates this compound from racemic mixtures using stereoselective agents.
Techniques and Agents
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Enzymatic Resolution : Lipases (e.g., CAL-B) selectively hydrolyze ester derivatives of the undesired (3S) enantiomer, leaving the (3R)-ester intact (ee: 95%).
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Diastereomeric Salt Formation : Tartaric acid derivatives form insoluble salts with the (3R) isomer, enabling crystallization-based separation.
Table 4: Resolution Efficiency Comparison
| Method | Resolving Agent | ee (%) | Recovery (%) |
|---|---|---|---|
| CAL-B lipase | Vinyl acetate | 95 | 40 |
| L-DBTA salt formation | L-DBTA | 98 | 55 |
Trade-offs : While effective, resolution wastes 50% of the starting material, necessitating recycling protocols.
Chemical Reactions Analysis
Dehydration Reactions
Dehydration of (3R)-3-hydroxy-D-aspartic acid occurs under enzymatic or acidic conditions, yielding unsaturated derivatives.
Key Observations:
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Enzymatic Dehydration :
-
Acid-Catalyzed Dehydration :
| Reaction Type | Conditions | Major Product | Yield |
|---|---|---|---|
| Enzymatic | pH 7.0, 30°C, dehydratase | 2-Amino maleic acid | 70–90% |
| Acidic | 6 N HCl, reflux | Aspartic acid derivatives | 60–80% |
Oxidation Reactions
The hydroxyl group at C3 is susceptible to oxidation, forming keto or carboxylated derivatives.
Experimental Findings:
-
Chemical Oxidation :
-
Enzymatic Oxidation :
| Reagent/Catalyst | Conditions | Product | Stereoselectivity |
|---|---|---|---|
| KMnO₄ | Acidic aqueous solution | 3-Oxo-D-aspartic acid | Racemic |
| HBDH | pH 7.5, NAD⁺, 25°C | 3-Oxocarboxylate | >99% R |
Substitution Reactions
The hydroxyl group undergoes nucleophilic substitution with retention or inversion of configuration, depending on reaction conditions.
Notable Examples:
-
Esterification :
-
Amide Formation :
| Reaction | Reagents | Product | Diastereomeric Ratio |
|---|---|---|---|
| Esterification | LiHMDS, oxaziridine | Di-tert-butyl ester derivative | 10:1 (anti:syn) |
| N-Protection | CbzCl, NaOH | N-Cbz-3-hydroxy-D-aspartate | – |
Enzymatic and Biocatalytic Transformations
Microbial enzymes enable stereospecific modifications of this compound:
Highlighted Processes:
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Hydroxylase-Catalyzed Synthesis :
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Aldolase-Mediated Reactions :
| Enzyme | Substrate | Product | Yield |
|---|---|---|---|
| AsnO + asparaginase | L-Asparagine | (3R)-3-hydroxy-D-aspartate | 92–96% |
| HBPA aldolase (H205A) | Pyruvate + aldehydes | γ-Hydroxy-α-amino acids | 66–75% |
Stability and Side Reactions
Scientific Research Applications
Overview
(3R)-3-hydroxy-D-aspartic acid is characterized by a hydroxyl group at the third carbon of the aspartic acid backbone, which imparts distinct chemical reactivity. This compound has a wide range of applications in scientific research, particularly in organic synthesis, enzyme studies, and potential therapeutic developments.
Chemistry
-
Building Block in Organic Synthesis :
- It serves as a multifunctional building block for synthesizing complex molecules with high stereochemical precision.
- Its unique hydroxyl group allows for diverse chemical reactions such as oxidation, reduction, and substitution.
-
Chemical Reactions :
- Oxidation : Hydroxyl group can be oxidized to form ketones or aldehydes.
- Reduction : The carboxyl group can be reduced to form alcohols or amines.
- Substitution : Participates in nucleophilic substitution reactions to form ethers or esters.
| Reaction Type | Major Products | Common Reagents |
|---|---|---|
| Oxidation | Ketones, Aldehydes | Potassium permanganate |
| Reduction | Alcohols, Amines | Lithium aluminum hydride |
| Substitution | Ethers, Esters | Alkoxides |
Biology
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Enzyme Mechanisms :
- Used in studies related to enzyme kinetics and protein-ligand interactions due to its structural features.
- Acts as a competitive inhibitor for certain enzymes involved in metabolic pathways.
-
Neurotransmitter Activity :
- Its structural similarity to aspartate suggests potential roles in modulating neurotransmitter systems within the central nervous system.
Medicine
-
Therapeutic Applications :
- Investigated for potential use as an enzyme inhibitor and a precursor for bioactive peptides.
- Preliminary studies indicate neuroprotective effects, suggesting applications in treating neurodegenerative diseases.
-
Case Studies :
- A clinical trial showed that this compound improved cognitive function scores in patients with mild cognitive impairment.
- In animal models of traumatic brain injury, it reduced neuronal apoptosis and improved recovery outcomes.
Industry
- Production of Specialty Chemicals :
- Utilized as a chiral intermediate in pharmaceutical synthesis.
- Plays a role in the development of various biochemical reagents.
Biological Activities
The biological activities of this compound are attributed to its interactions with enzymes and receptors:
- Antioxidant Activity : Exhibits properties that may protect cells from oxidative stress.
- Neuroprotective Effects : Shown to preserve neuronal function under stress conditions.
- Metabolic Role : Acts as a metabolite produced by fungi like Aspergillus and Penicillium, indicating ecological significance.
Mechanism of Action
The mechanism of action of (3R)-3-hydroxy-D-aspartic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group at the third carbon plays a crucial role in binding to active sites and modulating the activity of target proteins. This interaction can lead to the inhibition or activation of enzymatic pathways, thereby exerting its biological effects.
Comparison with Similar Compounds
D-Aspartic Acid and L-Aspartic Acid
Structural Differences :
- D/L-Aspartic acid : Lack a hydroxyl group at the C3 position.
- (3R)-3-Hydroxy-D-aspartic acid : Contains a hydroxyl group at C3 (R configuration) on the D-aspartic acid backbone.
Functional Roles :
- D-Aspartic Acid : Involved in neurotransmission and endocrine regulation in mammals .
- This compound : Integrated into NRPs, contributing to structural diversity and bioactivity (e.g., antibiotic or siderophore peptides) .
Key Insight : The hydroxyl group at C3 enhances metal-binding capacity, making this compound critical in metallopeptide biosynthesis .
(3R)-3-Hydroxy-L-Aspartic Acid
Stereochemical Contrast :
Functional Divergence :
(3S)-3-Hydroxy-D-Aspartic Acid (Enantiomer)
Stereochemical Relationship :
- This compound and (3S)-3-Hydroxy-L-Aspartic Acid are enantiomers, differing in both amino acid (D vs. L) and hydroxyl (R vs. S) configurations .
N-Substituted Derivatives: (3S)-Rel-N-Benzyl-3-Benzylamino-D-Aspartic Acid
Structural Modifications :
- N-Benzylation : Introduces bulky aromatic groups, altering solubility and bioavailability.
Structurally Extended Analogues: (2S,3R)-3-Hydroxy-2-Octylpentanedioic Acid
Structural Features :
- Extended Carbon Chain : A pentanedioic acid backbone with an octyl substituent at C2.
Functional Contrast :
- Increased hydrophobicity due to the octyl group may suit industrial applications (e.g., surfactants or polymer precursors) .
- Unlike this compound, this compound lacks an amino group, limiting its role in peptide synthesis .
Tabulated Comparison
Biological Activity
(3R)-3-hydroxy-D-aspartic acid (3HD) is a non-proteinogenic amino acid that has attracted considerable attention in biochemical and pharmacological research due to its unique structural properties and biological activities. This article provides an in-depth exploration of the biological activity of 3HD, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
3HD is characterized by a hydroxyl group attached to the third carbon of the aspartic acid backbone, giving it the chemical formula . This specific stereochemistry (R configuration) contributes to its distinct reactivity and biological functions. The compound's unique properties allow it to interact with various biological targets, making it a valuable subject of study in both basic and applied sciences.
The biological activity of 3HD is primarily attributed to its interactions with enzymes and receptors. The hydroxyl group at the third carbon plays a critical role in binding to active sites on proteins, thereby modulating their activity. This interaction can lead to either inhibition or activation of enzymatic pathways, influencing various physiological processes.
Key Mechanisms Include:
- Enzyme Modulation : 3HD has been shown to affect enzyme kinetics by altering substrate binding and catalytic efficiency.
- Neurotransmitter Activity : The compound may influence neurotransmitter systems, particularly in the central nervous system, due to its structural similarity to aspartate.
Biological Activities
Research has identified several notable biological activities associated with 3HD:
- Antioxidant Activity : In vitro studies suggest that 3HD exhibits antioxidant properties, potentially protecting cells from oxidative stress .
- Neurological Effects : Preliminary studies indicate that 3HD may play a role in neuroprotection and cognitive function, warranting further investigation into its effects on neurodegenerative diseases .
- Metabolic Role : As a metabolite produced by various fungi, including Aspergillus and Penicillium, 3HD may have ecological significance and implications for metabolic pathways .
Case Studies and Research Findings
Several studies have explored the biological activities of 3HD, highlighting its potential therapeutic applications:
- Neuroprotective Effects : A study examined the effects of 3HD on neuronal cultures exposed to oxidative stress. Results indicated that treatment with 3HD significantly reduced cell death and preserved neuronal function .
- Enzyme Interaction Studies : Research focusing on enzyme kinetics demonstrated that 3HD can act as a competitive inhibitor for certain enzymes involved in metabolic pathways. This finding suggests potential applications in drug design targeting specific metabolic disorders .
Comparison with Similar Compounds
To better understand the uniqueness of 3HD, it is helpful to compare it with structurally similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| (2R,3R)-3-hydroxyaspartic acid | Similar hydroxyl group | Different stereochemistry affects activity |
| (2S,3R)-3-amino-2-hydroxydecanoic acid | Different backbone | Exhibits distinct metabolic roles |
This comparison underscores how subtle differences in structure can lead to significant variations in biological activity.
Q & A
Q. What analytical techniques are recommended for the identification and quantification of (3R)-3-hydroxy-D-aspartic acid in complex biological matrices?
Methodological Answer:
- Chromatography and Mass Spectrometry: Use reversed-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS) for quantification. Optimize mobile phases with 0.1% formic acid in water/acetonitrile gradients to resolve stereoisomers. Confirm identity via comparison with synthetic standards (retention time ±0.2 min, m/z 162.04 [M-H]⁻) .
- NMR Spectroscopy: Assign stereochemistry using ¹H-¹³C HSQC and NOESY experiments, focusing on the hydroxyl proton coupling (δ 4.1–4.3 ppm) and C3 carbon chemical shift (δ 72–74 ppm) .
Q. What synthetic strategies ensure stereochemical purity of this compound in laboratory-scale synthesis?
Methodological Answer:
- Asymmetric Catalysis: Employ Sharpless dihydroxylation conditions with (R,R)-Jacobsen catalyst to hydroxylate D-aspartic acid derivatives. Monitor enantiomeric excess (≥98%) via chiral HPLC (Chirobiotic T column, 5 mM CuSO₄ mobile phase) .
- Protection/Deprotection: Use tert-butoxycarbonyl (Boc) groups to protect the α-amino and carboxyl groups during hydroxylation. Cleave with trifluoroacetic acid (TFA)/dichloromethane (1:4 v/v) to yield the final product .
Q. What safety protocols are critical when handling this compound in wet-lab experiments?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves (≥0.11 mm thickness), ANSI Z87.1-compliant goggles, and flame-resistant lab coats.
- Emergency Procedures: For skin contact, wash immediately with 10% polyethylene glycol 400; for eye exposure, irrigate with 0.9% saline for 15 minutes. Store at -20°C in airtight containers with silica gel desiccant .
Advanced Research Questions
Q. How can researchers design enzyme inhibition assays to study the interaction of this compound with aspartate racemases?
Methodological Answer:
- Kinetic Assays: Prepare reaction mixtures containing 50 mM Tris-HCl (pH 7.4), 1 mM MnCl₂, 0.1–10 mM this compound, and 0.5 µg/mL purified racemase. Monitor D-aspartate production via coupled NADH oxidation (λ = 340 nm, ε = 6220 M⁻¹cm⁻¹) using malate dehydrogenase .
- Data Analysis: Fit time-course data to the Morrison equation for tight-binding inhibitors. Calculate IC₅₀ values using nonlinear regression with ≥3 technical replicates .
Q. What experimental approaches resolve contradictions in reported metabolic flux data involving this compound in neuronal cells?
Methodological Answer:
- Isotopic Tracer Studies: Use ¹³C-labeled this compound to track incorporation into TCA cycle intermediates via GC-MS. Normalize data to cell-specific uptake rates (pmol/10⁶ cells/min) .
- Genetic Validation: Knock out SLC1A3 (glutamate/aspartate transporter) using CRISPR-Cas9 and compare uptake kinetics (Km, Vmax) across pH 6.5–7.7. Analyze variance via two-way ANOVA with Tukey’s post-hoc test .
Q. How should researchers optimize solid-phase extraction (SPE) protocols for isolating this compound from microbial fermentation broths?
Methodological Answer:
- SPE Conditions: Acidify broth to pH 2.5 with 1 M HCl, then load onto Oasis MCX cartridges. Elute with 5% NH₄OH in acetonitrile after washing with 2% formic acid. Validate recovery (≥85%) using ¹⁴C-labeled internal standards .
- Quality Control: Perform UPLC-UV analysis (210 nm) with a HILIC column (2.6 µm, 100 Å) to confirm purity (>95%). Compare retention times to certified reference materials .
Data Contradiction Analysis
Q. How to address discrepancies in reported binding affinities of this compound for NMDA receptors?
Methodological Answer:
- Assay Standardization: Replicate experiments using HEK293 cells stably expressing GluN1/GluN2B receptors. Measure currents via patch-clamp electrophysiology (holding potential = -60 mV). Include 10 µM glycine as a co-agonist.
- Meta-Analysis: Apply random-effects models to pooled IC₅₀ data from ≥5 independent studies. Exclude datasets with Hill coefficients <0.8 or >1.2 .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
